molecular formula C19H20N2O6 B2600522 methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 303953-38-0

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2600522
CAS No.: 303953-38-0
M. Wt: 372.377
InChI Key: UOKNMJIFKCIMGP-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.377. The purity is usually 95%.
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Scientific Research Applications

X-Ray Studies and Crystal Structure Analysis

  • Research demonstrates the use of X-ray diffraction to analyze the crystal structure of similar compounds. The studies highlight the boat conformation of the pyran ring in these compounds and the stabilization of the crystal structure by hydrogen bonds (Sharma et al., 2015).

Synthesis and Chemical Transformation

  • New derivatives have been synthesized, showcasing the versatility of this compound in chemical reactions. For instance, a study discusses the synthesis of new chromeno[2,3-d]pyrimidine derivatives through a tandem intramolecular Pinner/Dimroth rearrangement (Karimi et al., 2018).
  • Another study presents a green synthesis approach, using orange extract as a catalyst, for producing various derivatives, highlighting its potential in eco-friendly chemistry applications (Chavan et al., 2021).

Antimicrobial Activity

  • Compounds synthesized from this chemical have been evaluated for their antimicrobial properties. A study synthesizes tetrahydrochromene derivatives and assesses their antibacterial and antifungal activities, indicating potential pharmaceutical applications (Nagamani et al., 2019).

Electronic Structure and Computational Analysis

  • Advanced computational methods are used to predict the molecular structure and electronic properties of derivatives. For example, a study uses Density Functional Theory to analyze the electronic spectrum and molecular structure of a compound derived from this chemical (Ramazani et al., 2019).

Diverse Synthesis Approaches

  • The compound's versatility is further shown in studies that explore various synthesis methods. One research outlines an efficient, atom economical synthesis of 4H-chromene derivatives (Boominathan et al., 2011).

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-5-4-6-11(7-10)21(24)25/h4-7,14H,8-9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNMJIFKCIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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